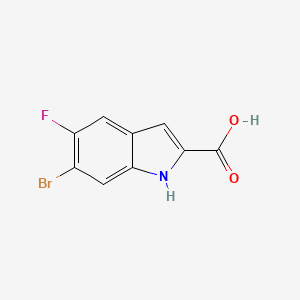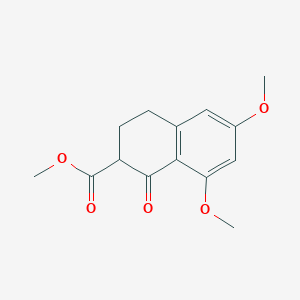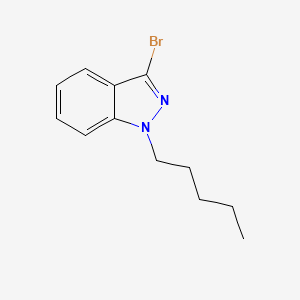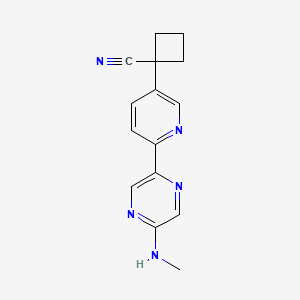![molecular formula C16H22ClN B11855411 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane CAS No. 62550-89-4](/img/structure/B11855411.png)
3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-3-azaspiro[55]undecane is a spiro compound characterized by a unique structural framework where a nitrogen atom is incorporated into a spiro[55]undecane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane typically involves the reaction of 3-chlorobenzyl chloride with azaspiro[5.5]undecane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The nitrogen atom in the spiro structure can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the spiro structure.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 3-(3-aminophenyl)-3-azaspiro[5.5]undecane or 3-(3-thiophenyl)-3-azaspiro[5.5]undecane.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-phenyl-3-azaspiro[5.5]undecane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, derivatives of this compound have been investigated for their potential antiviral properties. For example, certain derivatives have shown inhibitory activity against dengue virus type 2, making them promising candidates for antiviral drug development .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The spiro structure is known to impart unique pharmacological properties, which can be leveraged in the design of new drugs targeting various diseases .
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its structural rigidity and stability make it suitable for applications in polymer science and material engineering .
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in antiviral applications, derivatives of this compound have been shown to inhibit the activity of viral enzymes, thereby preventing viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: This compound has shown similar antiviral properties and is used as a lead compound in the development of antiviral drugs.
1,3-Dioxane and 1,3-Dithiane Spiro Compounds: These compounds share the spiro[5.5]undecane skeleton but differ in the heteroatoms present in the rings.
Uniqueness
3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane is unique due to the presence of both a chlorine atom and an azaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
62550-89-4 |
|---|---|
Molekularformel |
C16H22ClN |
Molekulargewicht |
263.80 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H22ClN/c17-14-5-4-6-15(13-14)18-11-9-16(10-12-18)7-2-1-3-8-16/h4-6,13H,1-3,7-12H2 |
InChI-Schlüssel |
LLQUJCXGBXVDIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCN(CC2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)
![3-Bromo-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11855375.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B11855381.png)




